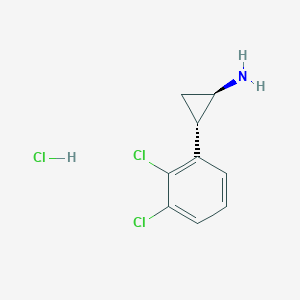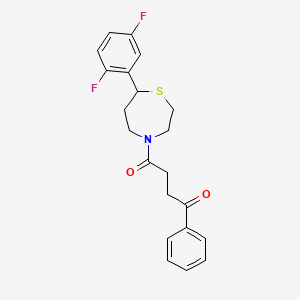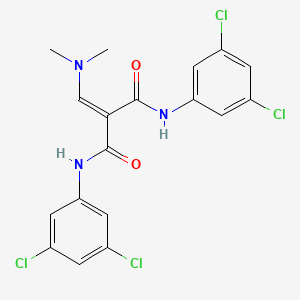
trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- InChI Code : 1S/2C~9~H~10~ClN.2ClH/c210-7-3-1-2-6(4-7)8-5-9(8)11;;/h21-4,8-9H,5,11H2;21H/t28-,9+;;/m10…/s1
Molecular Structure Analysis
The molecular structure of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride consists of a cyclopropane ring attached to a 3-chlorophenyl group. The compound exists in a trans configuration, as indicated by the stereochemistry notation .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride and its analogs have been explored for their synthesis and biological effects. Notable findings include:
Peripheral Cardiovascular Action : Analog compounds like trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides show transient hypotensive effects and act as dopamine-induced vasodepression antagonists (Teller & Jarboe, 1982).
Enzyme Inhibition : Derivatives like bromophenol with cyclopropyl moiety exhibit effective inhibition of enzymes like carbonic anhydrase and acetylcholinesterase, which are significant in treating diseases like Alzheimer's (Boztaş et al., 2019).
Inhibitor of Monoamine Uptake : Compounds like Lu 19-005, which are structurally similar to trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride, have been studied for their potent inhibition of synaptosomal uptake of neurotransmitters such as dopamine and serotonin (Hyttel & Larsen, 1985).
Antitumor Applications : Trans-amine-amidine-Pt(II) cationic complexes, including compounds with cyclopropylamine structures, have shown promising antitumor activities, inducing cancer cell death through mechanisms like p53-mediated apoptosis (Marzano et al., 2010).
Deamination Studies : Research on the deamination of trans-2-methyl- and trans-2-phenylcyclopropylamines has provided insights into the reaction mechanisms and potential applications in synthesizing pharmaceuticals (Wiberg & Österle, 1999).
Synthesis and Chemical Properties
The synthesis and chemical properties of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride and related compounds have been extensively studied:
Synthesis from α-Chloroaldehydes : Methods for synthesizing trans-2-substituted cyclopropylamines, including those structurally related to trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride, have been reported, highlighting their prevalence in pharmaceuticals and agrochemicals (West et al., 2019).
Catalyzed Cyclopropanation : Studies on catalyzed cyclopropanation methods, such as those using triphenylarsine, are relevant to the synthesis of trans-2,3-dihydro-spiro compounds, offering insights into the synthesis of trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride (Ren et al., 2008).
Safety and Hazards
- Safety Information : Refer to the MSDS for detailed safety precautions.
Eigenschaften
IUPAC Name |
(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N.ClH/c10-7-3-1-2-5(9(7)11)6-4-8(6)12;/h1-3,6,8H,4,12H2;1H/t6-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCXBYZZPOUHKM-QDOHZIMISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=C(C(=CC=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2,3-Dichlorophenyl)cyclopropanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)

![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

![3-Azabicyclo[4.3.1]decane-4,8-dione](/img/structure/B2565093.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565100.png)

![2-(allylsulfanyl)-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2565102.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2565104.png)
![3'-(4-bromobenzoyl)-4'-hydroxy-1-methyl-1'-(3-morpholinopropyl)spiro[indoline-3,2'-pyrrole]-2,5'(1'H)-dione](/img/structure/B2565105.png)
